molecular formula C13H20N4OS B6448091 1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one CAS No. 2640967-95-7

1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

Cat. No. B6448091
CAS RN: 2640967-95-7
M. Wt: 280.39 g/mol
InChI Key: BUKSXAPSAVEIQR-UHFFFAOYSA-N
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Description

The compound “1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the field of medicine and drug design .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific compound has additional functional groups attached to the pyrimidine ring, including a methylsulfanyl group and an amino group .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, the reaction of this compound with heterocyclic CH acids can lead to a formal cleavage of the substrate and the formation of substituted 1- (pyrimidin-4-yl)pyrazole and aniline .

Scientific Research Applications

Domino Reaction Chemistry

The compound undergoes a domino reaction with heterocyclic CH acids, resulting in a formal cleavage of the substrate. This process leads to the formation of two key products:

Pyrido[2,3-d]pyrimidin-5-one Derivatives

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines (related compounds) transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in the cyclization process .

Aminolysis Mechanism

In the presence of carbitol as a solvent, the aminolysis of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with propylamine follows a concerted process. This mechanism can be described as a single kinetic step .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its specific structure, how it is used, and the amount of exposure. Detailed safety and hazard information for this specific compound was not found in the available literature .

Future Directions

The future research directions for this compound could include further exploration of its potential therapeutic uses, particularly given the interest in pyrimidine derivatives for drug design . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

1-[3-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-10-9-11(16-13(15-10)19-2)14-6-4-8-17-7-3-5-12(17)18/h9H,3-8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSXAPSAVEIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

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